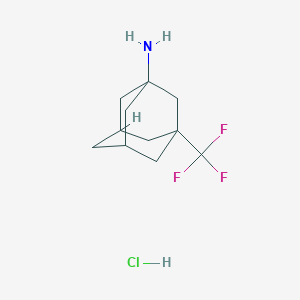

3-(Trifluoromethyl)adamantan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-(trifluoromethyl)adamantan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3N.ClH/c12-11(13,14)9-2-7-1-8(3-9)5-10(15,4-7)6-9;/h7-8H,1-6,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPBHAVTADDREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride typically involves multiple steps, starting from adamantane derivativesThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)adamantan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the adamantane core .

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Properties

The compound exhibits significant pharmacological activities, particularly as a ligand for various receptors. Research indicates that derivatives of 3-(trifluoromethyl)adamantan-1-amine hydrochloride can enhance binding affinity at the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor. A study demonstrated that the introduction of trifluoromethyl groups increases metabolic stability and binding affinity compared to other substituents, such as iodine .

Table 1: Binding Affinities of Trifluoromethyl Derivatives

| Compound | Binding Affinity (nM) | Comments |

|---|---|---|

| 3-(Trifluoromethyl)adamantan-1-amine | 18.3 | High affinity for PCP binding site |

| 6-Fluoro derivative | 13 | Higher affinity than non-fluoro analog |

| 5-Methyl derivative | 53 | Moderate affinity |

1.2 Neuropharmacology

The compound has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases. Its ability to modulate NMDA receptor activity suggests it may play a role in managing conditions like Alzheimer's disease and schizophrenia .

Material Science

2.1 Polymer Chemistry

3-(Trifluoromethyl)adamantan-1-amine hydrochloride has been utilized in the synthesis of novel polymeric materials. The unique adamantane structure lends itself to the formation of cross-linked networks, which can enhance mechanical properties and thermal stability .

Case Study: Synthesis of Adamantane-Based Polymers

A recent study reported the successful incorporation of this amine into a polymer matrix, resulting in materials with improved thermal resistance and mechanical strength compared to traditional polymers.

Analytical Chemistry

3.1 Chromatography Applications

The compound serves as a useful standard in chromatographic methods for analyzing complex mixtures due to its distinct chemical properties. Its stability under various conditions makes it suitable for use in high-performance liquid chromatography (HPLC) systems .

Table 2: Analytical Applications

| Methodology | Application |

|---|---|

| HPLC | Standard for analyzing complex mixtures |

| Mass Spectrometry | Identification and quantification |

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the adamantane core provides structural stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs of Adamantane Amines

Key adamantane-based amines and their substituents are summarized below:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|

| 3-(Trifluoromethyl)adamantan-1-amine HCl | 1-NH₃⁺·Cl⁻, 3-CF₃ | C₁₁H₁₇F₃N·HCl | ~263.7 (calculated) | Research compound |

| Amantadine Hydrochloride | 1-NH₃⁺·Cl⁻ | C₁₀H₁₈N·HCl | 187.7 | Antiviral (influenza A) |

| Rimantadine Hydrochloride | 1-NH₃⁺·Cl⁻, 1-CH(CH₃) | C₁₂H₂₂N·HCl | 215.8 | Antiviral (influenza A) |

| Memantine Hydrochloride | 1-NH₃⁺·Cl⁻, 3,5-(CH₃)₂ | C₁₂H₂₁N·HCl | 215.8 | NMDA antagonist (Alzheimer’s) |

| 3-Methyladamantan-1-amine HCl | 1-NH₃⁺·Cl⁻, 3-CH₃ | C₁₁H₂₀N·HCl | 201.7 | Memantine analog (research) |

| [1-(1-Adamantyl)ethyl]amine HCl (Rimantadine) | 1-CH₂CH(NH₃⁺·Cl⁻) | C₁₂H₂₂N·HCl | 215.8 | Antiviral |

Key Structural Differences:

- Trifluoromethyl Group : The -CF₃ group in the target compound enhances electronegativity and lipophilicity compared to methyl (-CH₃) or hydrogen substituents in amantadine/rimantadine. This may improve metabolic stability and receptor binding .

- Position of Substitution : The 3-position substitution distinguishes it from memantine (3,5-dimethyl) and rimantadine (1-ethyl). Positional effects influence pharmacokinetics and target selectivity .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit moderate aqueous solubility, though the -CF₃ group may reduce polarity slightly compared to -CH₃ analogs.

- Stability : Adamantane derivatives are thermally stable, and the -CF₃ group resists oxidative degradation, suggesting long shelf life under recommended storage (-20°C, inert atmosphere) .

Biological Activity

3-(Trifluoromethyl)adamantan-1-amine hydrochloride, a derivative of adamantane, has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHClFN

- CAS Number : 1171704-13-4

The trifluoromethyl group enhances the compound's lipophilicity, potentially impacting its pharmacokinetic properties and biological interactions.

The biological activity of 3-(trifluoromethyl)adamantan-1-amine hydrochloride is primarily linked to its interaction with various receptors and enzymes. Key mechanisms include:

- Receptor Binding : The amine group can form hydrogen bonds with receptor sites, while the trifluoromethyl group may facilitate hydrophobic interactions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.

Anticancer Potential

Research indicates that 3-(trifluoromethyl)adamantan-1-amine hydrochloride exhibits notable anticancer properties. A study demonstrated its ability to induce cell cycle arrest in cancer cell lines, activating the p53 pathway and reducing phosphorylated cyclin-dependent kinase (CDK) levels .

Case Study : In a series of experiments on leukemia cell lines, the compound showed significant cytotoxicity with an IC value lower than standard chemotherapeutic agents like doxorubicin .

Neurotransmitter Modulation

The compound's structural features suggest potential interactions with neurotransmitter systems. It may influence adrenergic pathways, which are critical in managing mood disorders and anxiety .

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-(trifluoromethyl)adamantan-1-amine hydrochloride, a comparative analysis with similar compounds is presented below:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(Trifluoromethyl)adamantane | Lacks amine group | Minimal receptor interaction |

| 2-Aminoadamantane | Amino group present | Moderate neuroprotective effects |

| 3-(Trifluoromethyl)adamantan-1-amine hydrochloride | Trifluoromethyl & amine groups | Significant anticancer and neurotransmitter modulation |

Synthesis and Derivatives

The synthesis of 3-(trifluoromethyl)adamantan-1-amine hydrochloride involves straightforward chemical reactions that allow for modifications to enhance biological activity. Various derivatives have been synthesized to explore their pharmacological potential further .

Q & A

What are the optimal synthetic routes for 3-(Trifluoromethyl)adamantan-1-amine hydrochloride, and how do reaction conditions influence yield?

Level: Basic

Answer:

The synthesis of adamantane derivatives typically involves alkylation, amination, and salt formation steps. For trifluoromethyl-substituted adamantanes, a feasible route includes:

- Trifluoromethylation: Introduce the trifluoromethyl group via electrophilic or nucleophilic reagents (e.g., CF₃I or Ruppert-Prakash reagents) under anhydrous conditions.

- Amination: React the trifluoromethylated adamantane with ammonia or amine derivatives under high pressure (5–10 atm) and elevated temperature (80–120°C) to form the primary amine .

- Hydrochloride Salt Formation: Treat the amine with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt.

Critical Factors: Reaction temperature and solvent polarity significantly impact yield. For example, polar aprotic solvents like DMF enhance trifluoromethylation efficiency, while excess HCl can degrade the amine intermediate .

How can researchers characterize the purity and structural integrity of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride?

Level: Basic

Answer:

Key analytical methods include:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the adamantane cage structure and trifluoromethyl group integration (e.g., δ ~70–80 ppm for CF₃ in ¹³C NMR).

- HPLC-MS: Quantifies purity (>98%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography: Resolves spatial arrangement, particularly the stereochemistry of the amine group and CF₃ substitution pattern.

Validation: Cross-reference with PubChem or ECHA databases for spectral matches and melting point consistency (e.g., predicted 230–240°C for adamantane derivatives) .

What in vitro models are suitable for assessing the neuroprotective effects of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride?

Level: Advanced

Answer:

- Primary Neuronal Cultures: Test glutamate-induced excitotoxicity in rat cortical neurons, measuring Ca²⁺ influx via fluorescent dyes (e.g., Fura-2).

- Microglial Activation Assays: Quantify TNF-α/IL-6 secretion in LPS-stimulated BV2 cells to evaluate anti-inflammatory activity .

- Comparative Studies: Benchmark against memantine (a known NMDA receptor antagonist) using patch-clamp electrophysiology to assess receptor blockade efficacy .

Methodological Note: Include positive controls (e.g., memantine) and validate results across ≥3 biological replicates to account for batch variability .

How does the trifluoromethyl group influence structure-activity relationships (SAR) compared to methyl-substituted adamantane derivatives?

Level: Advanced

Answer:

- Electron-Withdrawing Effects: The CF₃ group increases electrophilicity, enhancing interactions with hydrophobic enzyme pockets (e.g., NMDA receptors).

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, prolonging half-life compared to methyl analogs (e.g., 3-Methyladamantan-1-amine) .

- Bioavailability: LogP calculations (e.g., ~2.5 for CF₃ vs. ~1.8 for CH₃ derivatives) suggest improved blood-brain barrier penetration.

Experimental Validation: Perform molecular docking studies with NMDA receptor models (PDB ID: 5UNL) and compare IC₅₀ values in receptor-binding assays .

How can researchers resolve contradictions in reported biological activity data for 3-(Trifluoromethyl)adamantan-1-amine hydrochloride?

Level: Advanced

Answer:

- Assay Standardization: Use uniform cell lines (e.g., HEK293T for receptor studies) and control for pH/temperature variations.

- Orthogonal Validation: Confirm antiviral activity via plaque reduction assays and qPCR, rather than relying solely on cytotoxicity data .

- Data Normalization: Express activity relative to internal standards (e.g., % inhibition compared to memantine) to mitigate inter-lab variability.

Case Study: Discrepancies in IC₅₀ values for NMDA receptor antagonism may arise from differences in voltage-clamp protocols; standardize holding potentials (-60 mV to -80 mV) .

What computational tools are recommended for predicting the pharmacokinetic profile of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride?

Level: Advanced

Answer:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition).

- Molecular Dynamics (MD): Simulate ligand-receptor binding stability (e.g., NMDA receptors) with GROMACS or AMBER to refine SAR hypotheses .

Validation: Cross-check in silico results with in vitro hepatic microsome assays and plasma protein binding studies (e.g., equilibrium dialysis) .

What are the key challenges in scaling up the synthesis of 3-(Trifluoromethyl)adamantan-1-amine hydrochloride for preclinical studies?

Level: Advanced

Answer:

- Purification: Adamantane derivatives often require multiple recrystallization steps (e.g., ethanol/water mixtures) to achieve >99% purity.

- Cost of Reagents: Trifluoromethylation reagents (e.g., TMSCF₃) are expensive; optimize stoichiometry to minimize waste .

- Safety: Handle HCl gas in closed systems to prevent corrosion and exposure risks.

Scale-Up Example: Pilot batches (10–100 g) using flow chemistry can improve yield consistency and reduce reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.